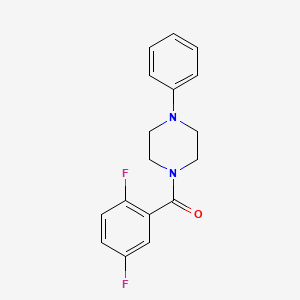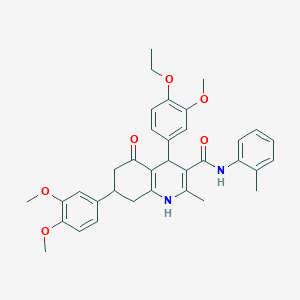
N-(5-iodo-2-pyridinyl)-2,6-dimethoxybenzamide
説明
N-(5-iodo-2-pyridinyl)-2,6-dimethoxybenzamide, commonly referred to as IDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IDB is a benzamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
IDB exerts its therapeutic effects through various mechanisms of action. IDB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation. By inhibiting HDACs, IDB can alter gene expression patterns, leading to changes in cell growth and differentiation. Additionally, IDB has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
IDB has been shown to have various biochemical and physiological effects. IDB has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IDB has been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Furthermore, IDB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. IDB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
IDB has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for scientific research. However, IDB has some limitations, including its poor solubility in water, which can make it challenging to work with in certain experiments. Additionally, IDB can be toxic at high concentrations, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on IDB. One area of focus is the development of IDB analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms by which IDB exerts its therapeutic effects. Furthermore, more research is needed to explore the potential therapeutic applications of IDB in other diseases, such as autoimmune disorders and cardiovascular disease.
In conclusion, IDB is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IDB has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the therapeutic potential of IDB and to develop improved analogs for clinical use.
科学的研究の応用
IDB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. IDB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, IDB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, IDB has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(5-iodopyridin-2-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3/c1-19-10-4-3-5-11(20-2)13(10)14(18)17-12-7-6-9(15)8-16-12/h3-8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWGISSODNSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-cyclopropyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716401.png)
![N-(2,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4716405.png)
![7-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B4716409.png)
![3-chloro-N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4716417.png)


![4-(2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4716430.png)
![ethyl 3-methyl-4-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4716435.png)

![3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4716475.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)